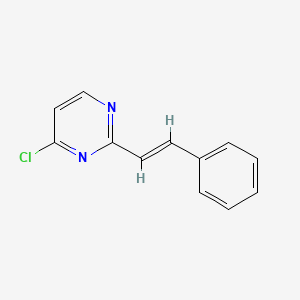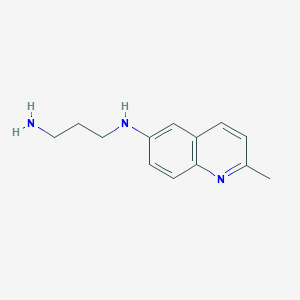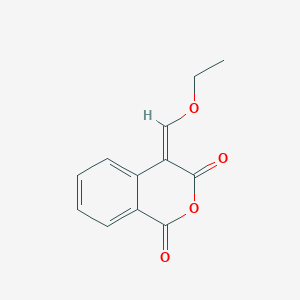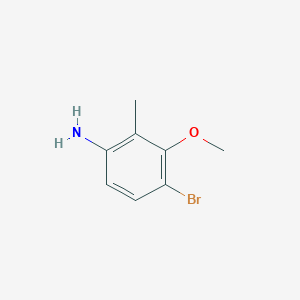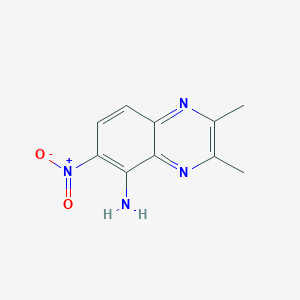
2,3-Dimethyl-6-nitroquinoxalin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-nitroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an amine group at position 5 on the quinoxaline ring.
Métodos De Preparación
The synthesis of 2,3-Dimethyl-6-nitroquinoxalin-5-amine typically involves the reaction of 2,3-dimethylquinoxaline with nitric acid to introduce the nitro group at position 6. The amine group at position 5 can be introduced through a subsequent reaction with ammonia or an amine derivative. Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .
Análisis De Reacciones Químicas
2,3-Dimethyl-6-nitroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-nitroquinoxalin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has shown that quinoxaline derivatives, including this compound, have potential anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-6-nitroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and receptors, disrupting cellular processes and leading to cell death .
Comparación Con Compuestos Similares
2,3-Dimethyl-6-nitroquinoxalin-5-amine is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
Quinoxaline: The parent compound with no substituents.
2,3-Dimethylquinoxaline: Lacks the nitro and amine groups.
6-Nitroquinoxaline: Lacks the methyl and amine groups. These similar compounds share some pharmacological properties but differ in their specific activities and applications.
Propiedades
Número CAS |
57436-92-7 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-nitroquinoxalin-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-5-6(2)13-10-7(12-5)3-4-8(9(10)11)14(15)16/h3-4H,11H2,1-2H3 |
Clave InChI |
CGRRTSSFNJCXJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C=CC(=C2N)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


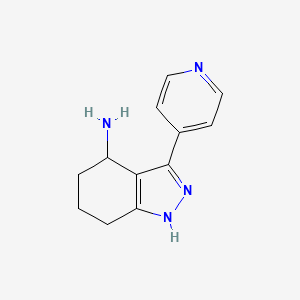


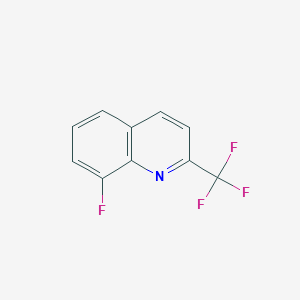
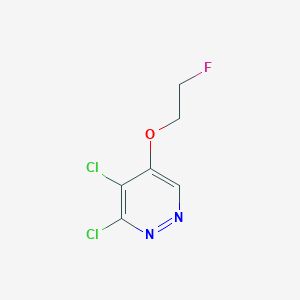
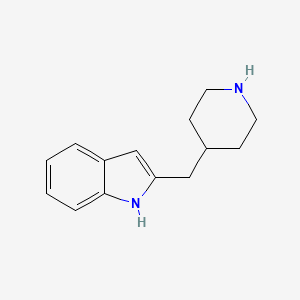
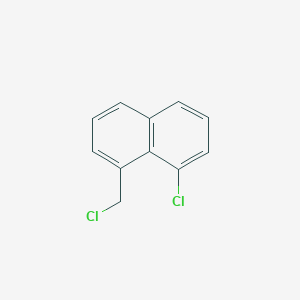
![6-Phenylbenzo[d]thiazole](/img/structure/B11890481.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)

